molecular formula C9H11NO B031977 (R)-(-)-6-hydroxy-1-aminoindan CAS No. 169105-01-5

(R)-(-)-6-hydroxy-1-aminoindan

Cat. No. B031977
M. Wt: 149.19 g/mol
InChI Key: MOUPGBDOLGDVNW-SECBINFHSA-N
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Description

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Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

  • Monoamine Oxidase Inhibition : This compound acts as a reversible inhibitor of human monoamine oxidases A and B. These enzymes are drug targets for treating neurodegenerative disorders (Binda et al., 2005).

  • Stimulation of Dopamine Receptors : Derivatives like RD-211 stimulate dopamine DA2-receptors, potentially activating 5-hydroxytryptamine1A receptors, but are inactive at alpha 2-adrenoceptors (Ma et al., 1991).

  • Treatment of Parkinsonism : R-(+)-N-propargyl-1-aminoindan hydrochloride (Rasagiline) is identified as a new medicine for curing parkinsonism (Wang Yu-cheng, 2006).

  • Neuroprotective Properties : 1-(R)-aminoindan exhibits neuroprotective properties against experimental Parkinson's disease and protects neurons from oxidative stress (Weinreb et al., 2011).

  • Dopaminergic Activity : The active enantiomer of (R)-4-hydroxy-2-(di-n-propylamino)indan demonstrates potent dopamine receptor agonism (Wikström et al., 1987).

  • Conformational Analysis : Research on the conformation of these compounds shows that RR isomers exhibit greater planarity, important for filling up the dopaminergic receptor (Rodríguez et al., 2003).

  • Synthesis of Tyrosine Analogues : (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids, constrained tyrosine analogues, have been synthesized for research purposes (Murigi et al., 2010).

  • Metabolites in Neuroprotection : Metabolites of rasagiline and ladostigil, including aminoindan and hydroxyaminoindan, show neuroprotective properties in vitro and may contribute to the overall activity of their parent compounds (Bar‐Am et al., 2007).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize it.


properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPGBDOLGDVNW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564884
Record name (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-6-hydroxy-1-aminoindan

CAS RN

169105-01-5
Record name (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 169105-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Herzig, L Lerman, W Goldenberg… - The Journal of …, 2006 - ACS Publications
The chemical stability and reactivity of hydroxy-1-aminoindans and their N-propargyl derivatives are strongly affected by the position of the OH group and its orientation relative to that of …
Number of citations: 39 pubs.acs.org

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